4-Aminophenyl b-L-fucopyranoside
Description
Significance of L-Fucose in Glycobiology and Pathophysiology
L-fucose, a six-deoxy-L-galactose, is a terminal monosaccharide found on a wide array of N- and O-linked glycans and glycolipids in mammals. nih.govoup.com Unlike most other sugars in the human body, which exist in the D-configuration, L-fucose's L-configuration and the absence of a hydroxyl group at the C-6 position grant it unique properties. nih.gov
Fucosylated glycans are integral to a multitude of physiological and pathophysiological processes. oup.com They are key components of the ABO blood group antigens and play a crucial role in selectin-mediated leukocyte-endothelial adhesion, a critical step in the inflammatory response. oup.com Furthermore, L-fucose is involved in host-microbe interactions, immune regulation, and developmental signaling pathways, such as the Notch signaling cascade. oup.comnih.gov
Alterations in fucosylation patterns are frequently associated with disease. In cancer, changes in the expression of fucosylated oligosaccharides on the cell surface can impact tumor progression, invasion, and metastasis. nih.govelsevierpure.comfrontiersin.org For instance, increased core fucosylation of certain proteins has been identified as a biomarker for some cancers. nih.gov Conversely, the absence of core fucose on the Fc region of IgG1 antibodies can enhance their antibody-dependent cellular cytotoxicity (ADCC) activity, a mechanism leveraged in some cancer immunotherapies. nih.gov Fucosylation is also implicated in inflammatory conditions and infectious diseases, where it can mediate pathogen adhesion to host cells. patsnap.com
Overview of Glycosidic Linkages and Stereochemical Considerations
A glycosidic bond is a covalent bond that joins a carbohydrate molecule to another group, which can be another carbohydrate. khanacademy.org The formation of this bond involves the anomeric carbon of the sugar. The stereochemistry of this linkage, designated as either alpha (α) or beta (β), is of paramount importance as it dictates the three-dimensional structure of the resulting oligosaccharide or glycoconjugate and, consequently, its biological activity. illinois.edunih.gov
In fucopyranosides, the orientation of the aglycone (the non-sugar portion) relative to the sugar ring at the anomeric carbon (C-1) determines whether the linkage is α or β. illinois.edu This seemingly subtle difference has profound functional consequences. For example, the enzymes that synthesize and degrade fucosylated glycans, known as fucosyltransferases and fucosidases, are highly specific for the stereochemistry of the glycosidic bond. frontiersin.orgnih.gov The conformation of the entire molecule, influenced by the glycosidic linkage, governs its recognition by and interaction with other molecules, such as lectins (carbohydrate-binding proteins). psu.edu
Role of Aminophenyl Glycosides as Versatile Chemical Probes and Synthetic Intermediates
Aminophenyl glycosides are valuable tools in glycobiology and chemical biology. The presence of an aminophenyl group provides a reactive handle that allows for the conjugation of the sugar to other molecules or surfaces. researchgate.netnih.gov This versatility makes them excellent chemical probes for studying carbohydrate-protein interactions and for the development of diagnostic and therapeutic agents.
These glycosides can be used to create neoglycoproteins, which are proteins that have been chemically modified to carry specific carbohydrate structures. nih.govsigmaaldrich.com Neoglycoproteins are instrumental in identifying and characterizing lectins, as well as in studying their biological functions. nih.gov Furthermore, the amino group can be diazotized to form a highly reactive diazonium salt, which can then be used to immobilize the carbohydrate onto various surfaces, such as those of carbon materials or medical implants. researchgate.net This surface modification can be used to modulate protein fouling and improve biocompatibility. researchgate.net
As synthetic intermediates, aminophenyl glycosides serve as precursors for the synthesis of more complex glycoconjugates and glycomimetics. nih.gov The amino group can be readily modified to introduce linkers, labels (such as fluorescent tags), or other functional groups, facilitating the construction of sophisticated molecular tools for biomedical research. nih.gov
Research Landscape and Specific Applications of 4-Aminophenyl β-L-Fucopyranoside
4-Aminophenyl β-L-fucopyranoside is a specific aminophenyl glycoside that has found its niche in the research landscape. Its structure combines the biologically significant L-fucose moiety with the versatile aminophenyl group, linked via a β-glycosidic bond.
This compound serves as a valuable biochemical for a range of research applications. scbt.com It is used in the study of L-fucose-binding proteins, such as lectins, and the enzymes that process fucosylated glycans, namely α-L-fucosidases. For instance, it can be used in affinity chromatography to purify fucose-binding proteins. bath.ac.uk The amino group allows for its immobilization onto a solid support, creating an affinity matrix that can selectively capture proteins that recognize the L-fucose structure.
Furthermore, 4-aminophenyl β-L-fucopyranoside can be used as a building block for the synthesis of inhibitors of α-L-fucosidases. americanchemicalsuppliers.com These enzymes are involved in various diseases, including some types of cancer, and their inhibition is a potential therapeutic strategy. frontiersin.orgamericanchemicalsuppliers.com By modifying the aminophenyl group or the fucose ring, researchers can design and synthesize libraries of compounds to screen for potent and selective enzyme inhibitors. The development of such inhibitors is crucial for both understanding the role of these enzymes in disease and for developing new drugs.
The compound's properties are summarized in the table below:
| Property | Value |
| Chemical Formula | C₁₂H₁₇NO₅ |
| Molecular Weight | 255.27 g/mol |
| CAS Number | 69936-58-9 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and methanol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5S,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9+,10+,11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITVZWPAGDTXQI-NFOQIUCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical and Enzymatic Investigations
Chemical Proteomics Approaches for Glycosidase Function Elucidation
Chemical proteomics has emerged as a powerful discipline for investigating enzyme function directly within complex biological systems, such as cell lysates or even living organisms. researchgate.netiastate.edunih.gov This approach utilizes specialized chemical probes to tag and identify active enzymes, providing a snapshot of their functional state that is often not achievable through traditional genomics or transcriptomics. iastate.edu A prominent strategy within chemical proteomics is Activity-Based Protein Profiling (ABPP), which employs activity-based probes (ABPs) designed to covalently bind to the active site of a specific class of enzymes. nih.govrsc.org This covalent labeling allows for the selective detection, enrichment, and identification of catalytically competent enzymes.
In the study of glycosidases, and specifically fucosidases, chemical proteomics offers a means to dissect their roles in health and disease. rsc.orgnih.gov Fucosidases are glycoside hydrolases that catalyze the removal of terminal L-fucose residues from glycoconjugates. rsc.orgrsc.org Given their involvement in processes ranging from gut microbiota homeostasis to cancer, tools that can profile their activity are of significant interest. nih.govrsc.org
The design of chemical probes for fucosidases often leverages the enzymes' own catalytic mechanism. rsc.orgrsc.org These probes typically consist of three key components: a recognition element (in this case, a fucose analogue), a reactive group that forms the covalent bond, and a reporter tag (such as biotin (B1667282) or a fluorophore) for detection and purification. The L-fucopyranoside moiety of "4-Aminophenyl b-L-fucopyranoside" serves as the specific recognition element that directs the molecule to the active site of fucosidases.
The 4-aminophenyl group is a particularly versatile component for probe development. It acts as a chemical handle that can be readily modified to incorporate the necessary reactive groups and reporter tags. For example, the amine can be converted into a diazonium salt for photoaffinity labeling or acylated to attach various reporter molecules. While not an activity-based probe in its native form, this compound is a crucial building block for synthesizing custom probes for fucosidase research. These probes can be used to identify novel fucosidases, assess the efficacy and selectivity of enzyme inhibitors, and profile changes in fucosidase activity associated with specific pathological conditions. nih.gov
Several classes of activity-based probes have been developed to target fucosidases, demonstrating the utility of this approach. Quinone methide-based probes, for instance, are designed to release a reactive electrophile upon enzymatic cleavage of the glycosidic bond, which then covalently labels the enzyme. nih.govrsc.org Other successful probes include mechanism-based irreversible inhibitors like fucopyranose-configured cyclophellitol (B163102) aziridines, which have been shown to covalently modify the active site nucleophile of GH29 α-L-fucosidases. rsc.org These advanced probes enable the sensitive and selective labeling of active fucosidases for subsequent proteomic analysis.
The table below summarizes various probe types used in the chemical proteomics of fucosidases, highlighting their mechanisms and applications.
| Probe Type / Scaffold | Mechanism of Action | Target Enzymes | Application Highlights |
| Quinone Methide-Based Probes | Forms a reactive quinone methide intermediate upon enzymatic hydrolysis, which covalently modifies the enzyme. nih.govrsc.org | Retaining and inverting bacterial α-L-fucosidases. nih.gov | Detection and imaging of extracellular fucosidase activity on live bacteria; Mapping of probe-protein adducts. nih.gov |
| Cyclophellitol Aziridines | Mechanism-based irreversible inhibition; the strained aziridine (B145994) ring is attacked by the enzyme's catalytic nucleophile. rsc.org | GH29 α-L-fucosidases from bacteria, mice, and humans. rsc.org | Selective in vitro and in vivo labeling of active fucosidases; crystallographic analysis of covalent enzyme modification. rsc.org |
| 2-Deoxy-2-fluoro Fucosyl Fluorides | Acts as a mechanism-based covalent inhibitor, forming a stable fucosyl-enzyme intermediate. rsc.org | GH29 α-L-fucosidases. rsc.org | Selective in-gel detection of active fucosidases at nanogram levels; compatible with "click chemistry" for reporter tag installation. rsc.org |
| Aminophenyl Glycosides (e.g., this compound) | Serves as a foundational scaffold for creating affinity-based or activity-based probes. scbt.comcaltech.edu The aminophenyl group allows for chemical linkage to reporter tags or reactive groups. caltech.edu | General fucosidase-binding proteins and specific fucosidases, depending on the modification. | Used in lectin affinity chromatography to isolate fucose-binding proteins; can be derivatized into more complex probes for proteomics. bath.ac.uk |
Glycobiological Studies and Molecular Recognition
Carbohydrate-Protein Interaction Profiling
The aminophenyl group of 4-Aminophenyl β-L-fucopyranoside provides a convenient linker for its immobilization onto surfaces or conjugation to other molecules, facilitating the study of its interactions with various proteins.
L-fucose is a key recognition motif for a variety of lectins, which are carbohydrate-binding proteins involved in numerous physiological and pathological processes. While specific binding data for 4-Aminophenyl β-L-fucopyranoside is not extensively available in the reviewed literature, the binding affinities of L-fucose and its derivatives to various lectins have been characterized. This provides a basis for understanding the potential interactions of this compound. For instance, the lectin from Aspergillus fumigatus (AFL) and the bacterial lectin PA-IIL from Pseudomonas aeruginosa are known to bind L-fucose. The inhibitory concentrations (IC50) of L-fucose for these and other lectins, which represents the concentration required to inhibit their activity by 50%, can be used to infer the potential binding strength of 4-Aminophenyl β-L-fucopyranoside.
| Lectin | Source Organism | IC50 of L-fucose (mM) |
|---|---|---|
| AFL | Aspergillus fumigatus | 0.1 |
| PA-IIL | Pseudomonas aeruginosa | 0.005 |
| BambL | Burkholderia ambifaria | 0.05 |
| RS-IIL | Ralstonia solanacearum | 0.01 |
The presentation of L-fucose on cell surfaces is critical for a multitude of recognition events. 4-Aminophenyl β-L-fucopyranoside can be employed to probe these interactions.
Kupffer cells, the resident macrophages of the liver, play a crucial role in clearing nanoparticles from circulation. These cells express various carbohydrate-binding receptors, including those that recognize fucose residues. While direct studies targeting Kupffer cells with 4-Aminophenyl β-L-fucopyranoside are not detailed in the available literature, the principle of using fucose-functionalized nanoparticles to target these cells is established. The efficiency of nanoparticle uptake by Kupffer cells is influenced by the surface ligand.
Analysis of Cell-Surface Receptor Ligand Interactions
Understanding Glycan-Mediated Biological Phenomena
The incorporation of 4-Aminophenyl β-L-fucopyranoside into larger molecular assemblies, such as nanocarriers, allows for the investigation of its impact on complex biological processes.
The surface modification of nanocarriers, such as liposomes, with polyethylene (B3416737) glycol (PEG) is a common strategy to prolong their circulation time. However, repeated injections of PEGylated nanocarriers can lead to a phenomenon known as accelerated blood clearance (ABC), where the second dose is cleared from the bloodstream much more rapidly than the first. This is often mediated by the production of anti-PEG antibodies.
Interestingly, the co-modification of PEGylated liposomes with other molecules can influence this phenomenon. One study mentioned the use of DSPE-PEG2000-4-aminophenyl-β-L-fucopyranoside in co-modified PEGylated liposomes, suggesting its potential role in modulating the immune response that leads to the ABC phenomenon. The ABC phenomenon is characterized by a significant decrease in the concentration of the nanocarrier in the blood upon subsequent injections.
| Nanocarrier Formulation | Injection | Blood Concentration at 1h post-injection (% of injected dose) |
|---|---|---|
| Standard PEGylated Liposomes | First | ~60% |
| Second (7 days later) | <10% | |
| Hypothetical Fucose-co-modified PEGylated Liposomes | First | ~60% |
| Second (7 days later) | Data not available |
Cell-cell adhesion is a fundamental process in development, tissue homeostasis, and immune responses, often mediated by specific carbohydrate-protein interactions. L-fucose is a terminal sugar on many cell surface glycans and is involved in selectin-mediated adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response. While direct experimental evidence using 4-Aminophenyl β-L-fucopyranoside to study cell-cell adhesion was not found in the reviewed literature, its potential as a competitive inhibitor or as a ligand on model surfaces to study these processes is significant. The principle relies on the ability of the fucoside to interfere with or mimic the natural fucose-containing ligands involved in adhesion.
Advanced Research Tool Development
Ligands for Affinity Chromatography
Affinity chromatography is a powerful technique that relies on the specific binding interaction between a molecule of interest and a ligand immobilized on a solid support. The fucose component of 4-Aminophenyl β-L-fucopyranoside acts as a specific recognition element for a class of proteins known as fucose-binding proteins or lectins, as well as for enzymes that process fucose-containing glycans.
The utility of 4-Aminophenyl β-L-fucopyranoside as an affinity ligand is realized by covalently attaching it to an insoluble chromatographic support, most commonly agarose (B213101) beads (e.g., Sepharose). The aminophenyl group provides a convenient chemical handle for this immobilization process.
A common method involves activating the Sepharose matrix with cyanogen (B1215507) bromide (CNBr). This activated matrix readily reacts with the primary amine of the aminophenyl group to form a stable covalent bond. rsc.org However, this can introduce positive charges onto the matrix, which may lead to non-specific ionic interactions with proteins. rsc.org Alternative coupling chemistries that avoid this issue include using supports activated with bifunctional oxiranes or divinyl sulfone. rsc.orgbath.ac.uk
Another strategy involves using a spacer arm to distance the fucoside ligand from the matrix backbone. This reduces steric hindrance and improves the accessibility of the ligand to target proteins. For instance, a related compound, p-aminophenyl 1-thio-α-L-fucopyranoside, has been successfully linked to Sepharose 4B using linkers like succinyl-3,3'-diaminodipropylamine, creating a highly effective and stable affinity medium that can be reused for at least two years. nih.gov
Once immobilized, the fucoside ligand serves as a highly selective bait to capture proteins that have a specific affinity for L-fucose. This approach has been instrumental in the purification and enrichment of various fucose-specific proteins from complex biological mixtures.
One of the primary applications is the isolation of α-L-fucosidases, enzymes that cleave terminal L-fucose residues from glycoconjugates. Affinity columns prepared with fucoside ligands have achieved excellent, single-step purification of α-L-fucosidase from diverse sources, including rat epididymis and the bacterium Clostridium perfringens. nih.gov This method yields an enzyme that is essentially free from other glycosidases and contaminating proteases. nih.gov In studies with human liver α-L-fucosidase, a purification of 250- to 300-fold has been reported in a single affinity chromatography step. core.ac.uk
This technique is also crucial for isolating lectins, which are carbohydrate-binding proteins. Fucose-binding lectins from various organisms can be purified using these affinity supports. bath.ac.uknih.gov Furthermore, these affinity matrices are used in glycoproteomics to enrich for fucosylated glycoproteins or glycopeptides from complex samples, allowing for their subsequent identification and characterization by mass spectrometry. nih.govsemanticscholar.org
| Target Protein Class | Example Source/Organism | Purification Fold | Reference |
| α-L-Fucosidase | Human Liver | 250-300 fold | core.ac.uk |
| α-L-Fucosidase | Rat Epididymis, Clostridium perfringens | "Excellent purification" | nih.gov |
| Fucose-binding Lectin | Aleuria aurantia (B1595364) (mushroom) | N/A | nih.gov |
| Fucosylated Glycoproteins | Human Saliva, Serum | Enrichment for analysis | nih.govrsc.org |
Functionalized Probes for Bioimaging and Biosensing
The detection and quantification of specific enzymes and glycans in biological systems are critical for understanding cellular processes and diagnosing diseases. 4-Aminophenyl β-L-fucopyranoside serves as a scaffold for creating functionalized probes for these purposes.
The aminophenyl group is a versatile chemical handle that can be readily modified to attach a reporter group, such as a chromophore (a color-producing molecule) or a fluorophore (a fluorescence-emitting molecule). allinno.comethernet.edu.et
Chromogenic Probes: By converting the amino group into other functionalities, chromogenic substrates can be synthesized. A prominent example is the synthesis of nitrophenyl-fucosides, such as 4-nitrophenyl-α-L-fucopyranoside. fishersci.fi These compounds are typically colorless, but upon enzymatic cleavage of the fucoside bond, they release a colored product (e.g., 4-nitrophenol), which can be easily detected and quantified using a spectrophotometer. iastate.edu
Fluorescent Probes: Similarly, the amino group can be used as an attachment point for fluorescent molecules. A widely used class of fluorescent enzyme substrates is based on the 4-methylumbelliferone (B1674119) fluorophore. americanchemicalsuppliers.com Analogs like 4-methylumbelliferyl β-L-fucoside are highly sensitive probes. americanchemicalsuppliers.com Before enzymatic cleavage, the molecule may have low or no fluorescence, but the release of the free fluorophore results in a strong fluorescent signal.
These synthetic strategies transform the simple fucoside into powerful tools for enzyme activity assays. ethernet.edu.et
Chromogenic and fluorescent fucosidase substrates are extensively used in research and clinical diagnostics. allinno.com The core principle involves incubating the substrate with a biological sample (e.g., cell lysate, serum, or tissue). iastate.edu The rate of color or fluorescence development is directly proportional to the activity of the fucosidase enzyme in the sample. allinno.com
This allows for:
Quantitative Enzyme Assays: Determining the precise activity of enzymes like α-L-fucosidase, which can be a biomarker for certain lysosomal storage disorders. iastate.eduamericanchemicalsuppliers.com
High-Throughput Screening: Rapidly testing large numbers of samples or potential enzyme inhibitors.
Bacterial Identification: Incorporating chromogenic substrates into culture media allows for the identification of bacterial colonies based on their specific enzyme activities, which manifest as colored colonies. nih.gov
Bioimaging: Fluorescent probes are particularly valuable for visualizing enzyme activity within living cells or tissues (in situ localization). nih.gov Using fluorescence microscopy, researchers can observe where the enzyme is active, providing insights into its biological function and context. nih.govrsc.org
Reagents for Custom Bioconjugation and Labeling (e.g., Antibody Conjugation)
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or antibody. 4-Aminophenyl β-L-fucopyranoside is a valuable reagent in this field, enabling the specific attachment of a fucose moiety to various targets. biosynth.com
The primary amine of the compound is the key reactive site. It can be chemically transformed into a more reactive functional group, such as an isothiocyanate, or it can be directly coupled to an activated carboxylic acid (like an N-hydroxysuccinimide ester) on a target protein. caltech.edu This allows for the precise labeling of biomolecules.
Key applications include:
Antibody Labeling: Antibodies can be conjugated with 4-aminophenyl β-L-fucopyranoside. biosynth.com This attaches a fucose group to the antibody, which can then be used to target cells or tissues that have fucose-specific receptors. This is relevant for targeted drug delivery or diagnostic imaging.
Targeted Drug Delivery: The compound and its derivatives can be linked to drugs or drug-delivery systems like lipid nanoparticles. rsc.orgnih.gov For example, 4-aminophenyl-β-L-fucopyranoside has been used to functionalize nanomedicines to achieve specific delivery to the liver, which has receptors that recognize certain sugar residues. rsc.org
Surface Modification: The fucoside can be used to modify the surfaces of materials or nanoparticles to mediate specific cell adhesion or recognition events.
This ability to "glyco-tag" molecules and surfaces opens up numerous possibilities in therapeutics, diagnostics, and materials science.
Structure Activity Relationship Sar Studies
Influence of Fucose Ring Modifications on Biological Activity and Specificity
The fucose ring, a 6-deoxy-L-galactose, is the core scaffold upon which the biological activity of fucopyranosides is built. Modifications to this ring system can profoundly impact their interaction with target proteins, such as lectins and enzymes.
Key to the biological function of L-fucose is its specific stereochemistry. For instance, L-fucose can effectively block the binding of cholera toxin subunit B (CTB) to intestinal epithelial cells, while its epimer, D-fucose, and the related 6-deoxy-D-glucose show minimal inhibitory effects. nih.gov This highlights the stringent requirement for the specific spatial arrangement of hydroxyl groups on the fucose ring for recognition by the CTB binding pocket. nih.gov
Sulfation of the fucose ring is another critical modification that modulates biological activity. Fucoidans, complex sulfated polysaccharides rich in L-fucose, exhibit a wide range of biological activities, including anticoagulant and anti-inflammatory properties. The position of sulfation on the fucose residue is a key determinant of these activities. researchgate.net For example, different sulfation patterns on fucose residues within fucoidans can lead to distinct biological effects. researchgate.net The ability to differentiate between sulfated fucose isomers, such as 2-O-, 3-O-, and 4-O-sulfated fucose, is crucial for correlating specific structures with biological functions. researchgate.net
Furthermore, the presence of the methyl group at the C-6 position (the "deoxy" feature) is a significant contributor to the binding affinity of fucosides to certain lectins. researchgate.net The replacement of hydroxyl groups with other functionalities, or their complete removal (deoxygenation), can also influence binding by altering the polarity and hydrophobic interactions within the binding site. mdpi.com For instance, reducing the polar surface area of a glycomimetic can enhance binding affinity by minimizing the energetic cost of desolvating the ligand and creating new hydrophobic contacts with the protein. mdpi.com
| Modification | Effect on Biological Activity | Example |
| Stereochemistry | Crucial for specific recognition. | L-fucose inhibits cholera toxin binding, while D-fucose does not. nih.gov |
| Sulfation | Modulates activity based on position. | Different sulfation patterns in fucoidans lead to varied biological effects. researchgate.net |
| Deoxygenation | Can enhance binding affinity. | Reducing polar surface area can improve hydrophobic interactions. mdpi.com |
| C-6 Methyl Group | Contributes to binding affinity. | Important for recognition by certain lectins. researchgate.net |
Impact of Anomeric Configuration and Linker Variations on Molecular Recognition Events
The anomeric configuration (α or β) at the C-1 position of the fucose ring and the nature of the linker connecting the sugar to an aglycone moiety are pivotal in determining the specificity and avidity of molecular recognition events.
The anomeric configuration dictates the orientation of the aglycone and significantly influences how the fucoside presents itself to a binding partner. For example, in the context of cholera toxin inhibition, methyl α-L-fucose was found to be as effective as L-fucose, whereas methyl β-L-fucose exhibited significantly less inhibitory potential. nih.gov This demonstrates a clear preference for the α-anomer in this particular interaction. The anomeric configuration is a critical parameter that is often systematically varied in the design of glycomimetic libraries to optimize binding to target proteins. csic.esscispace.com
The linker, which connects the fucose to another molecule or a scaffold, is far from being a passive spacer. Its length, flexibility, and chemical nature can dramatically affect binding affinity. Flexible linkers can allow the fucoside to adopt an optimal orientation within the binding site, albeit with a potential entropic penalty. mdpi.com Conversely, more rigid linkers can pre-organize the ligand in a bioactive conformation, reducing the entropic cost of binding. collectionscanada.gc.ca
The chemical composition of the linker is also crucial. For instance, the 4-aminophenyl group in 4-aminophenyl β-L-fucopyranoside provides a functional handle for further chemical modifications, allowing for its conjugation to other molecules or surfaces. ontosight.aiallinno.com This is a common strategy used in the development of probes for studying carbohydrate-protein interactions and in the construction of multivalent ligands. ontosight.aiallinno.com Variations in the linker can also introduce new interaction points with the target protein, potentially enhancing binding affinity and selectivity. unimi.it The design of bifunctional glycomimetics, where the linker connects the fucose core to a fragment that binds to a secondary site on the lectin, is a promising strategy for developing high-affinity ligands. unimi.it
| Parameter | Influence on Molecular Recognition | Example |
| Anomeric Configuration | Determines the orientation of the aglycone and specificity of binding. | Methyl α-L-fucose is a more potent inhibitor of cholera toxin than methyl β-L-fucose. nih.gov |
| Linker Flexibility | Affects the entropic cost of binding and the ability to adopt an optimal conformation. | Flexible linkers can facilitate a better fit, while rigid linkers can pre-organize the ligand. mdpi.comcollectionscanada.gc.ca |
| Linker Composition | Provides a handle for conjugation and can introduce new binding interactions. | The aminophenyl group allows for further chemical modifications. ontosight.aiallinno.com |
Rational Design Principles for Fucopyranoside-Based Glycomimetics and Ligands
The development of potent and selective fucopyranoside-based glycomimetics and ligands relies on a deep understanding of the SAR principles discussed above, coupled with modern drug design strategies. The overarching goal is to create molecules that mimic the structure and function of native carbohydrates but possess improved "drug-like" properties, such as enhanced affinity, selectivity, bioavailability, and metabolic stability. mdpi.com
A cornerstone of rational design is the use of structural information obtained from X-ray crystallography, NMR spectroscopy, and molecular modeling. mdpi.com These techniques provide detailed insights into the binding mode of a ligand, highlighting key functional groups involved in the interaction and identifying regions that can be modified to enhance affinity. mdpi.com For instance, computational homology models can be developed when experimental structures are unavailable. mdpi.com
One powerful design strategy is conformational pre-organization . By rigidifying the fucoside in its bioactive conformation, the entropic penalty of binding is reduced, leading to a potential increase in affinity. mdpi.comcollectionscanada.gc.ca This can be achieved through the introduction of cyclic structures or by tethering different parts of the molecule. collectionscanada.gc.ca
Another key principle is targeting neighboring regions of the binding site . Glycomimetics can be designed to extend beyond the primary carbohydrate binding site and make additional favorable contacts with the protein surface. mdpi.com This can lead to significant improvements in both affinity and selectivity. This approach has been successfully used in the design of bifunctional ligands that engage a secondary binding site on a lectin. unimi.it
Finally, the biomimetic replacement of functional groups is a crucial aspect of glycomimetic design. mdpi.com This involves replacing certain functional groups of the fucose ring with others that can maintain or improve binding while enhancing drug-like properties. For example, replacing a hydroxyl group with a fluorine atom can alter the electronic properties and metabolic stability of the molecule.
Emerging Research Frontiers and Future Perspectives
Integration with Advanced Glycomics and Glycoproteomics Technologies
The study of the entire complement of sugars in an organism, known as glycomics, and the analysis of glycoproteins, termed glycoproteomics, are generating vast amounts of data that are crucial for understanding health and disease. science.govuni-saarland.de 4-Aminophenyl β-L-fucopyranoside and its derivatives are valuable reagents in these fields. The aminophenyl group provides a convenient handle for immobilization onto solid supports, such as microarray surfaces or affinity chromatography resins. This allows for the systematic study of fucose-binding proteins (lectins) and enzymes, helping to elucidate their roles in cellular recognition, signaling, and host-pathogen interactions.
Advanced analytical platforms, such as mass spectrometry and liquid chromatography, are central to quantitative glycomics for comparing complex glycan samples, for instance, between healthy and diseased states. science.gov The use of labeled fucosides, which can be synthesized from precursors like 4-aminophenyl β-L-fucopyranoside, aids in the sensitive detection and quantification of specific glycan structures. As these technologies become more sophisticated, the demand for well-defined synthetic probes like 4-aminophenyl β-L-fucopyranoside will grow, facilitating a more precise understanding of the fucosylated glycome's function in intricate biological processes.
Exploration of Novel Biocatalytic Pathways for Fucoside Synthesis
Chemical synthesis of complex carbohydrates is often a challenging, multi-step process. uni-duesseldorf.de Consequently, there is significant interest in developing enzymatic and whole-cell biocatalytic methods for the synthesis of fucosides and other glycosides. These biocatalytic approaches offer the potential for high stereoselectivity and regioselectivity under mild reaction conditions, representing a more sustainable alternative to traditional chemical methods. researchgate.net
Researchers are actively exploring glycosidases and glycosyltransferases for their ability to catalyze the formation of glycosidic bonds. researchgate.net While glycosidases typically break down these bonds, mutant versions, often called glycosynthases, can be engineered to favor synthesis over hydrolysis. uni-duesseldorf.de For instance, studies have demonstrated the use of β-galactosidase for the enzymatic fucosylation of nucleosides, using related compounds like p-nitrophenyl β-D-fucopyranoside as a sugar donor. researchgate.net The exploration of novel enzymes from diverse microbial sources and the engineering of existing ones are opening new avenues for the efficient, one-pot synthesis of fucosides. This includes the production of S-glycosides, which show promise as fluorescent probes for biomedical imaging. researchgate.net The development of these biocatalytic pathways is crucial for producing 4-aminophenyl β-L-fucopyranoside and its derivatives more efficiently and for creating novel fucosylated structures for further research.
Design of Next-Generation Glycoconjugates for Targeted Research Applications
The functional aminophenyl group makes 4-aminophenyl β-L-fucopyranoside an ideal starting point for creating sophisticated glycoconjugates designed for specific biological targets. biosynth.com By attaching this fucoside to other molecules, such as drugs, imaging agents, or peptides, researchers can harness the specificity of carbohydrate-protein interactions for targeted delivery.
A notable application is in the development of targeted cancer therapies. For example, glycoconjugates of the chemotherapy drug Camptothecin (CPT) have been synthesized using a targeting moiety derived from p-aminophenyl 3-O-methyl-β-L-fucopyranoside. nih.gov These conjugates were designed for preferential uptake by cancer cells that overexpress specific carbohydrate receptors, potentially increasing the drug's efficacy while reducing systemic toxicity. nih.gov Similarly, 4-aminophenyl-β-L-fucopyranoside (abbreviated as APF) has been identified as a ligand that can be used to coat lipid-based nanoparticles for specific drug delivery to the liver, which has a high density of fucose-binding receptors. rsc.org The design of such next-generation glycoconjugates represents a powerful strategy for creating highly selective probes and therapeutic agents for a wide range of diseases.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The full potential of 4-aminophenyl β-L-fucopyranoside is being realized through research that spans the traditional boundaries of chemistry, biology, and materials science. iscbindia.com The synthesis of this compound and its derivatives is a task for synthetic organic chemistry. ethernet.edu.et Its application in probing biological systems, such as studying host-pathogen interactions or cellular signaling, firmly places it in the realm of chemical biology and glycobiology. uni-saarland.de
Furthermore, the integration of this fucoside into new materials creates novel functionalities. For example, when used to create fluorescent probes, it bridges the gap between synthetic chemistry and materials science for applications in biological imaging. researchgate.net The development of nanoparticle drug delivery systems coated with ligands like 4-aminophenyl-β-L-fucopyranoside is a prime example of the synergy between materials science (nanoparticle formulation) and biology (targeted delivery to specific cells). rsc.org This convergence of disciplines is essential for addressing complex scientific challenges and is driving the development of innovative diagnostic tools, therapeutics, and research platforms based on carbohydrate recognition. iscbindia.com
Q & A
Q. What are the primary biochemical applications of 4-Aminophenyl β-L-fucopyranoside in enzyme studies?
This compound is widely used as a synthetic substrate to investigate the activity and specificity of α-L-fucosidases. Its aminophenyl group enables detection via spectrophotometric or fluorometric methods after enzymatic hydrolysis. Researchers often employ it in continuous assays to monitor enzyme kinetics, where hydrolysis releases a detectable product (e.g., via conjugation with horseradish peroxidase in ELISA-like systems) .
Q. How is 4-Aminophenyl β-L-fucopyranoside synthesized for research use?
Synthesis typically involves glycosylation of 4-aminophenol with a protected L-fucose donor. Critical steps include:
- Protection of hydroxyl groups : Benzoyl or benzyl groups are used to stabilize reactive sites during synthesis .
- Deprotection : Alkaline hydrolysis (for benzoyl) or catalytic hydrogenolysis (for benzyl) ensures final product stability .
- Purification : Chromatography (e.g., silica gel or HPLC) confirms purity (>95%) for enzymatic assays .
Q. What experimental parameters are critical when designing assays with this substrate?
Key parameters include:
- pH optimization : Use citrate-phosphate buffers (pH 4.5–6.5) to match enzyme active sites .
- Substrate solubility : Pre-dissolve in DMSO (≤5% v/v) to avoid aggregation in aqueous buffers.
- Detection method : Couple with diazotization reagents (e.g., Fast Garnet GBC) for colorimetric quantification at 540 nm .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data in α-L-fucosidase inhibition studies using this substrate?
Contradictions may arise from impurities, non-specific binding, or allosteric effects. Mitigation strategies include:
- Enzyme purity validation : SDS-PAGE and mass spectrometry to confirm absence of isoforms .
- Substrate specificity controls : Compare activity with 4-Nitrophenyl-α-L-fucopyranoside to rule out interference from the aminophenyl moiety .
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to distinguish competitive vs. non-competitive inhibition .
Q. What advanced structural characterization techniques are recommended for verifying synthetic 4-Aminophenyl β-L-fucopyranoside?
- NMR spectroscopy : Analyze anomeric proton signals (δ 4.8–5.2 ppm for β-configuration) and coupling constants (J = 7–9 Hz for pyranoside ring) .
- UPLC-ESI-MS : Confirm molecular weight (calc. 295.29 g/mol) and detect impurities using negative-ion mode .
- X-ray crystallography : Resolve 3D structure for substrate-enzyme docking studies, particularly for mutant fucosidase variants .
Q. How does the β-L configuration influence carbohydrate-protein interactions compared to α-L-fucopyranosides?
The β-L configuration alters hydrogen-bonding networks and steric hindrance in lectin binding pockets. Methodological approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
